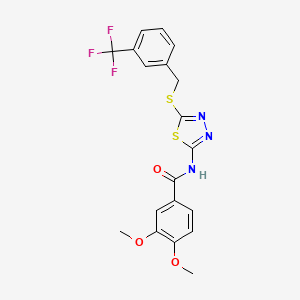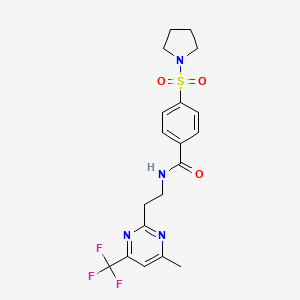
1-(5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3-(2-fluorophenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3-(2-fluorophenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a chlorinated thiophene ring, an oxadiazole ring, and a fluorinated phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3-(2-fluorophenyl)urea typically involves multiple steps:
-
Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized by the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions. For example, 5-chlorothiophene-2-carboxylic acid can be converted to its corresponding hydrazide, which is then cyclized with a suitable dehydrating agent like phosphorus oxychloride (POCl3) to form the 1,3,4-oxadiazole ring.
-
Urea Formation: : The oxadiazole intermediate is then reacted with an isocyanate derivative to form the urea linkage. In this case, 2-fluorophenyl isocyanate can be used to introduce the fluorinated phenyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-(5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3-(2-fluorophenyl)urea can undergo various chemical reactions, including:
Substitution Reactions: The chlorothiophene moiety can participate in nucleophilic aromatic substitution reactions due to the presence of the electron-withdrawing chlorine atom.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the thiophene ring and the oxadiazole moiety.
Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and isocyanate derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution at the chlorothiophene ring can yield various substituted thiophenes, while hydrolysis of the urea linkage can produce amines and isocyanates.
Applications De Recherche Scientifique
1-(5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3-(2-fluorophenyl)urea has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial, antifungal, and anticancer properties.
Materials Science: The unique electronic properties of the oxadiazole and thiophene rings make this compound a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules, including agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-(5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3-(2-fluorophenyl)urea depends on its specific application:
Biological Activity: In medicinal chemistry, the compound may interact with various biological targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. The oxadiazole ring can act as a bioisostere for amides, enhancing the compound’s stability and binding affinity.
Electronic Properties: In materials science, the compound’s electronic properties are influenced by the conjugation between the thiophene, oxadiazole, and phenyl rings, which can facilitate charge transport and light absorption.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(5-(5-Bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3-(2-fluorophenyl)urea: Similar structure but with a bromine atom instead of chlorine.
1-(5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3-(4-fluorophenyl)urea: Similar structure but with the fluorine atom on a different position of the phenyl ring.
Uniqueness
1-(5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3-(2-fluorophenyl)urea is unique due to the specific combination of the chlorothiophene, oxadiazole, and fluorophenyl groups. This combination imparts distinct electronic, steric, and chemical properties that can be fine-tuned for specific applications in medicinal chemistry and materials science.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
IUPAC Name |
1-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3-(2-fluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFN4O2S/c14-10-6-5-9(22-10)11-18-19-13(21-11)17-12(20)16-8-4-2-1-3-7(8)15/h1-6H,(H2,16,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKOHYHWWHUSDPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NC2=NN=C(O2)C3=CC=C(S3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(thiophen-2-yl)methanone](/img/structure/B2463928.png)


![2-[1-(4-Tert-butylbenzoyl)piperidin-4-yl]-6-cyclopropyl-2,3-dihydropyridazin-3-one](/img/structure/B2463932.png)



![1-(3-(Allyloxy)phenyl)-7-methyl-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2463939.png)

![N-[3-(4-Fluorophenyl)oxetan-3-yl]prop-2-enamide](/img/structure/B2463941.png)
![N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2463942.png)
![(E)-4-(Dimethylamino)-N-[4-(4-phenylpiperazin-1-yl)butan-2-yl]but-2-enamide](/img/structure/B2463945.png)

